molecular formula C16H10Cl4N2O4 B14462082 Bis(2,4-dichlorophenyl)vinylenedicarbamate CAS No. 73622-83-0

Bis(2,4-dichlorophenyl)vinylenedicarbamate

Cat. No.: B14462082
CAS No.: 73622-83-0
M. Wt: 436.1 g/mol
InChI Key: CEZNHSFLQCAVSO-AATRIKPKSA-N
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Description

Bis(2,4-dichlorophenyl)vinylenedicarbamate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a vinylenedicarbamate backbone. Its molecular formula is C16H10Cl4N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-dichlorophenyl)vinylenedicarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable vinylenedicarbamate precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dichlorophenyl)vinylenedicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Bis(2,4-dichlorophenyl)vinylenedicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2,4-dichlorophenyl)vinylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dichlorophenyl)phosphate
  • Bis(2,4-dichlorophenyl)chlorophosphate
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

Bis(2,4-dichlorophenyl)vinylenedicarbamate is unique due to its specific structural features and the presence of the vinylenedicarbamate backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

73622-83-0

Molecular Formula

C16H10Cl4N2O4

Molecular Weight

436.1 g/mol

IUPAC Name

(2,4-dichlorophenyl) N-[(E)-2-[(2,4-dichlorophenoxy)carbonylamino]ethenyl]carbamate

InChI

InChI=1S/C16H10Cl4N2O4/c17-9-1-3-13(11(19)7-9)25-15(23)21-5-6-22-16(24)26-14-4-2-10(18)8-12(14)20/h1-8H,(H,21,23)(H,22,24)/b6-5+

InChI Key

CEZNHSFLQCAVSO-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)N/C=C/NC(=O)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)NC=CNC(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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